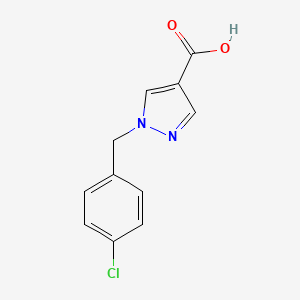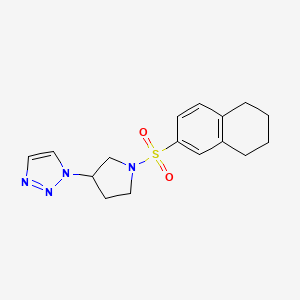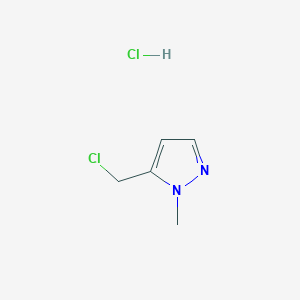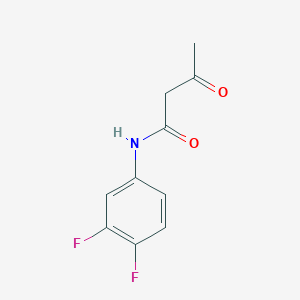![molecular formula C16H13ClF3N3OS B2863507 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile CAS No. 338762-06-4](/img/structure/B2863507.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile” is a chemical with the CAS number 157764-10-8 .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Chloro-5-(trifluoromethyl)pyridine”, has a molecular formula of C6H3ClF3N .Physical And Chemical Properties Analysis
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile” has a predicted boiling point of 245.7±35.0 °C and a predicted density of 1.429±0.06 g/cm3 .Applications De Recherche Scientifique
Luminescent Materials
Research by Bettencourt-Dias et al. (2007) has explored the development of new luminescent materials through the synthesis of thiophene-derivatized pybox and its lanthanide ion complexes. These complexes have shown significant luminescence in the solid state and in solution, indicating potential applications in optoelectronic devices and sensors (Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Synthetic Chemistry
The work of Mohe et al. (2003) utilized a specific mixture involving acetonitrile for the oxidation of dinucleoside H-phosphonate diesters, highlighting the compound's role in facilitating efficient synthetic pathways for producing mixed-backbone oligonucleotides. This underscores its value in nucleic acid chemistry and potential therapeutic applications (Mohe, Padiya, & Salunkhe, 2003).
Coordination Chemistry
Research by Sousa-Pedrares et al. (2003) has led to the electrochemical synthesis and structural characterization of zinc, cadmium, and mercury complexes with heterocyclic bidentate ligands. These findings open avenues for the development of new materials with potential applications in catalysis and material science (Sousa-Pedrares et al., 2003).
Organic Electronics
Investigations into the stability of blue phosphorescent organic light-emitting diodes (OLEDs) by Baranoff et al. (2012) have identified chemical degradation pathways involving similar compounds. Their work contributes to understanding the stability of OLED materials and improving the longevity of these devices (Baranoff et al., 2012).
Electrochromic Materials
Hwang, Son, and Shim (2010) synthesized and characterized electrochromic materials incorporating thiophene and pyrrole derivatives. Their research demonstrated fast optical switching times and high conductivity, suggesting applications in smart windows and display technologies (Hwang, Son, & Shim, 2010).
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-thiophen-2-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3OS/c17-12-8-11(16(18,19)20)9-22-14(12)15(10-21,13-2-1-7-25-13)23-3-5-24-6-4-23/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOZRJVHDDRPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)



![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)
![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)
